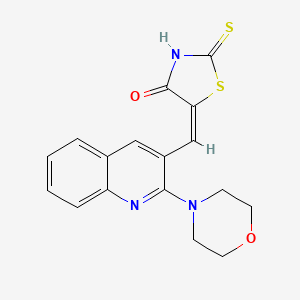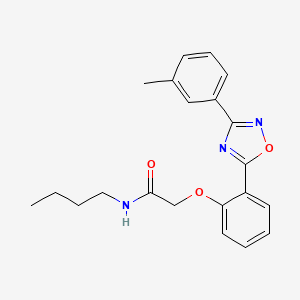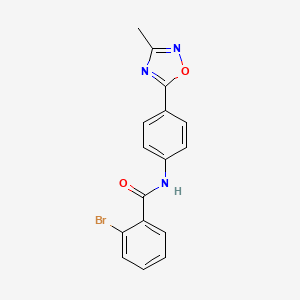![molecular formula C23H24N4O2 B7717991 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been extensively studied. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]quinolines involve various processes such as condensation, hydrolysis, and cyclization . These reactions are influenced by the presence of different substituents in the parent structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the nature and position of the substituents in its structure . Detailed information about its specific physical and chemical properties is not available in the retrieved literature.Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with a wide range of biological activities . These compounds have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It can be inferred that the compound interacts with its targets in a manner similar to other pyrazolo[3,4-b]pyridines, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been associated with various biomedical applications .
Result of Action
Compounds with similar structures have been associated with various biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMQ has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. BMQ has also been found to be stable under various conditions, including in the presence of light and heat. However, BMQ has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, BMQ has a relatively short half-life, which can affect its efficacy in vivo.
Direcciones Futuras
For research on BMQ include the development of novel analogs with improved efficacy and specificity. In addition, the use of BMQ in combination with other drugs or therapies should be explored to enhance its therapeutic potential. Finally, the development of suitable delivery systems for BMQ should be investigated to improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, BMQ is a novel chemical compound with potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for further research and development. BMQ has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. BMQ has several advantages for lab experiments, but also has some limitations. Future research on BMQ should focus on the development of novel analogs, combination therapies, and suitable delivery systems.
Métodos De Síntesis
The synthesis of BMQ involves the reaction between 8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid and 4-methoxybenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with n-butylamine to yield BMQ. The synthesis of BMQ has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
BMQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. BMQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, BMQ has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BMQ has also been found to possess anti-microbial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-5-13-27-22-19(14-17-8-6-7-15(2)20(17)24-22)21(26-27)25-23(28)16-9-11-18(29-3)12-10-16/h6-12,14H,4-5,13H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNDSOQAJQYDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)
![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)